4-Chloro-2-(ethoxymethyl)-6-hydrazinylpyrimidine
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Overview
Description
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers such as CAS number, IUPAC name, etc. It may also include information about the class of compounds it belongs to and its relevance or applications in various fields .
Synthesis Analysis
Synthesis analysis involves detailing the methods and processes used to synthesize the compound. This could involve various chemical reactions, catalysts, and conditions .Molecular Structure Analysis
Molecular structure analysis involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational methods to determine the spatial arrangement of atoms in a molecule .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reagents, conditions, and mechanisms of these reactions .Physical and Chemical Properties Analysis
This involves studying properties like solubility, melting point, boiling point, refractive index, spectral properties, etc .Scientific Research Applications
Synthesis and Antiviral Activity
Research on derivatives of pyrimidine, including compounds structurally related to 4-Chloro-2-(ethoxymethyl)-6-hydrazinylpyrimidine, has shown promising antiviral properties. For instance, derivatives of 2,4-diaminopyrimidine have been synthesized, demonstrating marked inhibitory activity against retroviruses in cell culture, notably human immunodeficiency virus (HIV) and Moloney murine sarcoma virus. These derivatives have been evaluated for their antiviral efficacy, with certain compounds showing pronounced activity comparable to reference drugs such as adefovir and tenofovir, without measurable toxicity at specific concentrations (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Synthesis of Pyrimidine Derivatives
The synthetic pathways for creating pyrimidine derivatives, including those with potential antiparkinsonian and analgesic activities, have been explored. One study detailed the preparation of substituted pyridine derivatives from 2-chloro-6-ethoxy-4-acetylpyridine, leading to compounds with good pharmacological profiles when screened for analgesic and antiparkinsonian effects, comparable to known medications like Valdecoxib® and Benzatropine® (Amr, Maigali, & Abdulla, 2008).
Novel Synthetic Pathways
Another aspect of research focuses on novel synthetic pathways to generate structurally diverse pyrimidine derivatives. For example, the synthesis of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile from 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile has been reported, showcasing potential in creating compounds with unique structural and potentially useful properties (Tranfić, Halambek, Cetina, & Jukić, 2011).
Antimicrobial and Anti-inflammatory Agents
Furthermore, the development of pyrimidines as antimicrobial and anti-inflammatory agents has been of interest. Synthesis efforts have led to compounds with significant activity profiles, offering pathways for the development of new therapeutic agents. For instance, some 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines exhibited potent analgesic and anti-inflammatory properties, showing greater efficacy than standard drugs in experimental models, while demonstrating very low ulcer indices (Chhabria, Bhatt, Raval, & Oza, 2007).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[6-chloro-2-(ethoxymethyl)pyrimidin-4-yl]hydrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN4O/c1-2-13-4-7-10-5(8)3-6(11-7)12-9/h3H,2,4,9H2,1H3,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYTRWNZBTQAWNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=NC(=CC(=N1)Cl)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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